4,4'-(Ethyne-1,2-diyl)dibenzoic acid
Overview
Description
4,4’-(Ethyne-1,2-diyl)dibenzoic acid is a rigid biphenylethyne with carboxylic acids at both ends of the benzene rings . It is an organic compound that has been extensively studied in the scientific community due to its unique properties and potential applications.
Synthesis Analysis
The synthesis of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid can be achieved from ethylene and benzene. More detailed synthesis procedures might be available in specific scientific literature.Molecular Structure Analysis
The molecular formula of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid is C16H10O4 . It contains a total of 31 bonds, including 21 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .Chemical Reactions Analysis
4,4’-(Ethyne-1,2-diyl)dibenzoic acid has been used in the synthesis of metal-organic frameworks (MOFs). For example, a MOF named GUF-1, where one-dimensional Sc (μ2-OH) chains are connected by 4,4′- (ethyne-1,2-diyl)dibenzoic acid ligand linkers, shows a moderately high adsorption for H2 of 7.6 kJ/mol and a working capacity of 41 g/L in a temperature–pressure swing system .Physical And Chemical Properties Analysis
4,4’-(Ethyne-1,2-diyl)dibenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 510.7±35.0 °C at 760 mmHg, and a flash point of 276.7±22.4 °C . It has a molar refractivity of 71.3±0.4 cm3, a polar surface area of 75 Å2, and a molar volume of 187.3±5.0 cm3 .Scientific Research Applications
Water Wire Incorporation in Organic Salts : Zheng-Bao Yu and colleagues (2011) investigated isostructural organic crystalline supermolecules incorporating 4,4'-(ethyne-1,2-diyl)dibenzoic acid. These structures featured hydrogen-bonded water wires in zwitterionic channels, highlighting potential applications in molecular assembly and hydrogen bonding studies (Yu, Sun, Huang, & Zheng, 2011).
Metal–Organic Frameworks (MOFs) for Catalysis and Separation : Kalidindi et al. (2014) used linkers, including 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, to create zirconium-based MOFs. These MOFs, characterized by large three-dimensional pores and chemical stability, offer applications in catalysis and separation (Kalidindi et al., 2014).
Fluorescence DNA Sensor : Chu et al. (2012) synthesized a novel derivative of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid for use in a fluorescence DNA sensor. This sensor demonstrated high specificity, stability, and reproducibility, indicating potential applications in DNA detection (Chu, Wang, Li, Ge, Ge, Yu, & Yan, 2012).
Immunosensors for Biomarker Detection : Long Li et al. (2013) developed a Uv-vis spectrum immunosensor using a derivative of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, demonstrating its application in sensitive biomarker detection (Li, Chu, Li, Wang, Yan, & Yu, 2013).
Thermal and Gas Dual-Responsive Materials : Hao-Long Zhou and colleagues (2016) synthesized an expanded UiO-66-type porous coordination polymer using 4,4'-(Ethyne-1,2-diyl)dibenzoic acid. This material demonstrated unique thermal expansion and gas-responsive luminescence properties, suitable for various applications in material sciences (Zhou, Bai, Ye, Mo, Zhang, Zhang, & Chen, 2016).
Molecular Conductance Studies : S. Martín and colleagues (2010) explored the conductance of isomers of 4,4'-(ethene-1,2-diyl)dibenzoic acid at the single-molecule level. This study has implications in molecular electronics (Martín, Haiss, Higgins, & Nichols, 2010).
Coordination Polymers and CO2 Sorption : J. Bai and colleagues (2015) synthesized coordination polymers with 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, highlighting structural diversity and potential applications in gas sorption (Bai, Zhou, Liao, Zhang, & Chen, 2015).
Luminescent Properties of Lanthanide MOFs : Y. Li and D. Song (2011) studied the luminescent properties of lanthanide metal-organic frameworks using derivatives of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid. These MOFs showed potential for luminescence-based applications (Li & Song, 2011).
Ligand Diversity in MOFs : T. Gadzikwa et al. (2008) synthesized a series of 4,4'-ethynylenedibenzoic acids for Zn-based MOFs, demonstrating the role of ligand functionality in structural diversity (Gadzikwa, Zeng, Hupp, & Nguyen, 2008).
Safety And Hazards
properties
IUPAC Name |
4-[2-(4-carboxyphenyl)ethynyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBAMECCCQZCSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348701 | |
Record name | 4,4'-(Ethyne-1,2-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Ethyne-1,2-diyl)dibenzoic acid | |
CAS RN |
16819-43-5 | |
Record name | 4,4'-(Ethyne-1,2-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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